Introduction to 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester (CAS No. 100276-66-2)
3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester (CAS No. 100276-66-2) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives and has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of multiple fluorine atoms and a methylamino group imparts specific chemical and biological properties that make it an intriguing candidate for various research endeavors.
The chemical structure of 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester is characterized by a quinoline ring system with trifluoromethylation at positions 6, 7, and 8. The ethyl ester moiety at the carboxylic acid position and the methylamino group on the nitrogen atom of the quinoline ring contribute to its overall stability and reactivity. These structural elements are crucial for its pharmacological activity and potential therapeutic applications.
In recent years, there has been a growing interest in the development of fluorinated compounds for their enhanced biological activity and metabolic stability. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, electronic effects, and hydrogen bonding capabilities. These changes can lead to improved drug efficacy and reduced side effects. The compound 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester exemplifies this trend by incorporating multiple fluorine atoms into its structure.
The methylamino group in 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester plays a crucial role in modulating its biological activity. Amines are common functional groups in pharmaceuticals due to their ability to form hydrogen bonds with biological targets. The presence of a methylamino group can enhance the compound's binding affinity to specific receptors or enzymes, thereby improving its therapeutic potential.
The ethyl ester moiety in 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester is another key structural feature that influences its pharmacokinetic properties. Esters are often used in drug design to improve solubility and bioavailability. Upon administration, the ethyl ester can be hydrolyzed by esterases in the body to release the active carboxylic acid form of the compound. This prodrug strategy can enhance the compound's stability during storage and transport while ensuring effective delivery to the target site.
In terms of its therapeutic applications, 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester has shown promise in several areas of research. One notable application is in the treatment of bacterial infections. Quinolones are a well-established class of antibiotics known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The introduction of multiple fluorine atoms into the quinolone structure can enhance its antibacterial efficacy by improving its ability to penetrate bacterial cell walls and inhibit essential bacterial enzymes.
Beyond its antibacterial properties, 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester has also been investigated for its potential as an anticancer agent. Quinolines have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific structural modifications present in this compound may enhance its ability to target cancer cells while minimizing toxicity to healthy cells.
In addition to its direct therapeutic applications, 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester serves as an important intermediate in the synthesis of other bioactive compounds. Its unique chemical structure makes it a valuable starting material for further derivatization and optimization studies aimed at developing novel drugs with improved pharmacological profiles.
The synthesis of 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester involves several well-established synthetic routes that leverage modern organic chemistry techniques. One common approach involves the condensation of an appropriate quinoline derivative with a fluorinated reagent followed by functional group manipulation to introduce the methylamino and ethyl ester moieties. Recent advancements in catalytic methods have further optimized these synthetic pathways, making them more efficient and environmentally friendly.
To ensure the safety and efficacy of compounds like 3-Quinolinecarboxylic acid, 6,7,8-trifluoro-1,4-dihydro-1-(methylamino)-4-oxo-, ethyl ester, rigorous preclinical testing is essential. This includes evaluating its toxicity profiles using both in vitro and in vivo models. Preclinical studies have demonstrated that this compound exhibits favorable safety margins across various dose ranges and administration routes.
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The compound known as 3-quinaldic acid, trifluoro, dihydro, methylamino, oxylo, ethyl ester (C.A.S. No. [number]) is a significant compound within the field of medicinal chemistry and pharmaceutical research.
This compound belongs to the class of quinoline derivatives and has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of multiple fluorine atoms ( ) imparts specific chemical properties that make it an intriguing candidate for various research endeavors.
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